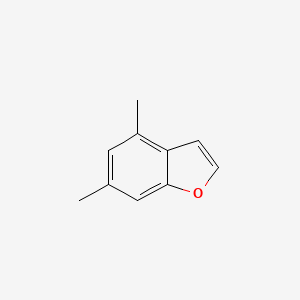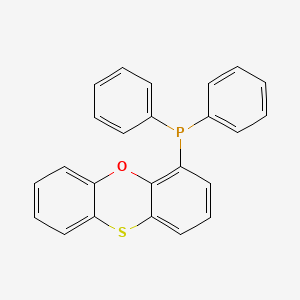
Trans-5-(2,4-dimethoxyphenyl)-2-(pyridin-3-yl)-4,5-dihydrooxazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-5-(2,4-dimethoxyphenyl)-2-(pyridin-3-yl)-4,5-dihydrooxazol-4-ol is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans-5-(2,4-dimethoxyphenyl)-2-(pyridin-3-yl)-4,5-dihydrooxazol-4-ol typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with 3-pyridylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the desired oxazoline ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Trans-5-(2,4-dimethoxyphenyl)-2-(pyridin-3-yl)-4,5-dihydrooxazol-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxazolone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxazoline ring to an oxazolidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions include oxazolone derivatives, oxazolidine derivatives, and various substituted aromatic compounds.
Scientific Research Applications
Trans-5-(2,4-dimethoxyphenyl)-2-(pyridin-3-yl)-4,5-dihydrooxazol-4-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Trans-5-(2,4-dimethoxyphenyl)-2-(pyridin-3-yl)-4,5-dihydrooxazol-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Trans-5-(2,4-dimethoxyphenyl)-2-(pyridin-2-yl)-4,5-dihydrooxazol-4-ol
- Trans-5-(2,4-dimethoxyphenyl)-2-(pyridin-4-yl)-4,5-dihydrooxazol-4-ol
- Trans-5-(2,4-dimethoxyphenyl)-2-(quinolin-3-yl)-4,5-dihydrooxazol-4-ol
Uniqueness
Trans-5-(2,4-dimethoxyphenyl)-2-(pyridin-3-yl)-4,5-dihydrooxazol-4-ol is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C16H16N2O4 |
|---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
(4R,5R)-5-(2,4-dimethoxyphenyl)-2-pyridin-3-yl-4,5-dihydro-1,3-oxazol-4-ol |
InChI |
InChI=1S/C16H16N2O4/c1-20-11-5-6-12(13(8-11)21-2)14-15(19)18-16(22-14)10-4-3-7-17-9-10/h3-9,14-15,19H,1-2H3/t14-,15-/m1/s1 |
InChI Key |
XQUJNRKGROLCPB-HUUCEWRRSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)[C@@H]2[C@H](N=C(O2)C3=CN=CC=C3)O)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C(N=C(O2)C3=CN=CC=C3)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Bis[(diphenylphosphanyl)methyl]-3,5-dimethylaniline](/img/structure/B12894312.png)
![2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12894315.png)

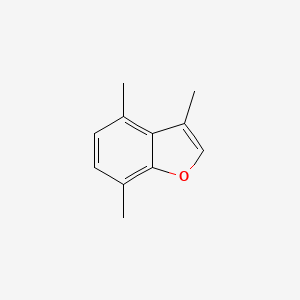
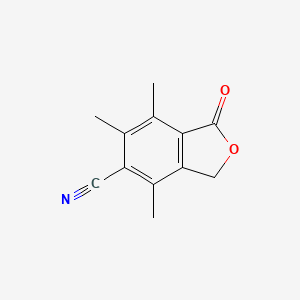
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-pentyl-1H-purin-6-one](/img/structure/B12894329.png)
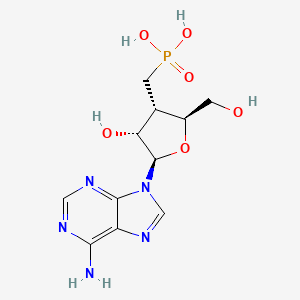
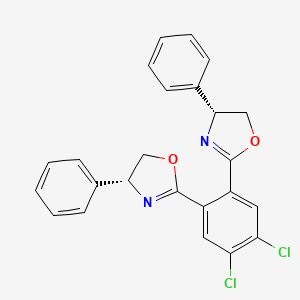
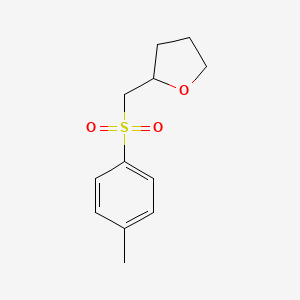
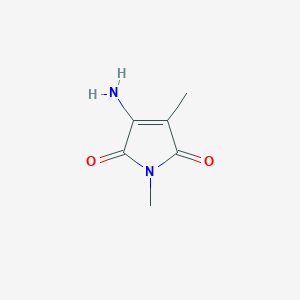
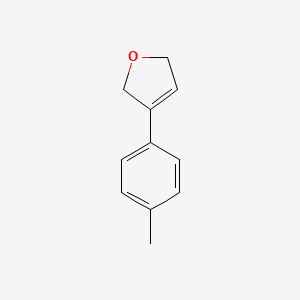
![2-{[6-Amino-2-(diethylamino)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12894368.png)
